molecular formula C16H12Cl2N2OS B11111503 4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B11111503
M. Wt: 351.2 g/mol
InChI Key: SDXMXTUBQHOBML-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine: is a chemical compound with the following structural formula:

C18H13Cl2NO\text{C}_{18}\text{H}_{13}\text{Cl}_2\text{NO} C18​H13​Cl2​NO

This compound belongs to the class of thiazole derivatives and exhibits interesting biological properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Heterocyclization Method:

Industrial Production::
  • Information on large-scale industrial production methods for this compound is limited. It is primarily available through research laboratories and chemical suppliers.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Substitution reactions at the thiazole ring can occur, resulting in the replacement of specific functional groups.

    Reduction: Reduction reactions may yield reduced forms of the compound.

Common Reagents and Conditions::

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Substitution: Alkylating agents (e.g., alkyl halides) are used for substitution reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound.

Major Products::
  • The specific products formed during these reactions depend on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other thiazole-containing compounds.

    Biology: Investigated for potential bioactivity, including antimicrobial and antitumor properties.

    Medicine: Research into its pharmacological effects and potential drug development.

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

  • The compound’s mechanism of action involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

    Similar Compounds: Other thiazole derivatives, such as 2-aminothiazole and related analogs.

    Uniqueness: Its specific substitution pattern and combination of functional groups distinguish it from closely related compounds.

Properties

Molecular Formula

C16H12Cl2N2OS

Molecular Weight

351.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H12Cl2N2OS/c1-21-15-5-3-2-4-13(15)19-16-20-14(9-22-16)10-6-7-11(17)12(18)8-10/h2-9H,1H3,(H,19,20)

InChI Key

SDXMXTUBQHOBML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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